molecular formula C13H20N2O B3143093 2-(4-Benzylpiperazin-2-yl)ethanol CAS No. 517866-77-2

2-(4-Benzylpiperazin-2-yl)ethanol

Cat. No.: B3143093
CAS No.: 517866-77-2
M. Wt: 220.31 g/mol
InChI Key: YIYKZUCYKKNQFH-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-2-yl)ethanol is a chemical compound with the molecular formula C13H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-2-yl)ethanol typically involves the reaction of piperazine with benzyl chloride followed by the introduction of an ethanol group. One common method involves the following steps:

    N-Benzylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperazine.

    Hydroxylation: The N-benzylpiperazine is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.

    Substitution: The benzyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzylpiperazinone or benzylpiperazine aldehyde.

    Reduction: Formation of N-benzylpiperazine or other reduced derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Benzylpiperazin-2-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperazine: Lacks the ethanol group but shares the benzyl and piperazine moieties.

    2-(4-Methylpiperazin-2-yl)ethanol: Similar structure but with a methyl group instead of a benzyl group.

    2-(4-Phenylpiperazin-2-yl)ethanol: Contains a phenyl group instead of a benzyl group.

Uniqueness

2-(4-Benzylpiperazin-2-yl)ethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical and biological properties. This combination allows for a range of chemical modifications and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-(4-benzylpiperazin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKZUCYKKNQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966104
Record name 2-(4-Benzylpiperazin-2-yl)ethan-1-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517866-77-2
Record name 4-(Phenylmethyl)-2-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517866-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Benzylpiperazin-2-yl)ethan-1-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1M solution of lithium aluminium hydride in tetrahydrofuran (32.8 ml) was added dropwise to a stirred solution of (RS)-ethyl-(4-benzylpiperazin-2-yl)acetate (D3) (4.3 g, 16.41 mmol) in anhydrous tetrahydrofuran (100 ml) under argon, maintaining the temperature below 10° C. The resultant was stirred for a further 0.25 h, warmed to room temperature and stirred for 2.5 h. Water (8.2 ml), 2N sodium hydroxide (10.2 ml), and water (8.2 ml) were added dropwise sequentially with ice cooling. After 0.2 h sodium sulfate was added, the mixture stirred for 0.2 h then filtered through a short pad of celite. The filtrate was evaporated in vacuo to give the title compound as a pale orange oil (3.3 g, 91%). Mass spectrum (AP+): Found 221 (MH+). C13H20N2O requires 220.
[Compound]
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(RS)-ethyl-(4-benzylpiperazin-2-yl)acetate
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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